molecular formula C11H11N3OS B1284560 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide CAS No. 402585-79-9

3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide

Cat. No.: B1284560
CAS No.: 402585-79-9
M. Wt: 233.29 g/mol
InChI Key: BKVQFZRVHJIGLA-UHFFFAOYSA-N
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Description

3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide: is an organic compound that features a benzamide core substituted with an amino group, a methyl group, and a thiazole ring. The thiazole ring, a five-membered heterocyclic motif comprising sulfur and nitrogen atoms, is a significant platform in a number of medicinally relevant molecules

Biochemical Analysis

Biochemical Properties

3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the thiazole ring in the compound can undergo electrophilic and nucleophilic substitutions, which are crucial for its biochemical interactions . The compound has been shown to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis of neurotransmitters .

Cellular Effects

3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide affects various cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of key signaling molecules, leading to changes in cellular functions. For example, it can affect the synthesis of neurotransmitters, thereby impacting neuronal function .

Molecular Mechanism

The molecular mechanism of 3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide involves its interaction with biomolecules at the molecular level. The thiazole ring’s aromaticity allows it to participate in various binding interactions with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity .

Dosage Effects in Animal Models

The effects of 3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it can cause toxic or adverse effects. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels .

Metabolic Pathways

3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the synthesis and degradation of various biomolecules. The compound can affect metabolic flux and metabolite levels, influencing overall cellular metabolism .

Transport and Distribution

The transport and distribution of 3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and overall efficacy .

Subcellular Localization

3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its overall biochemical effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide typically involves the condensation of 2-methyl-3-nitrobenzoic acid with thioamide derivatives under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiazole ring .

Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process may include nitration, reduction, and cyclization steps, followed by purification through recrystallization or chromatography techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 3-Amino-2-methyl-N-1,3-thiazol-2-ylbenzamide is unique due to the specific substitution pattern on the benzamide core and the presence of the thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-7-8(3-2-4-9(7)12)10(15)14-11-13-5-6-16-11/h2-6H,12H2,1H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKVQFZRVHJIGLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N)C(=O)NC2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588253
Record name 3-Amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402585-79-9
Record name 3-Amino-2-methyl-N-(1,3-thiazol-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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